Cas no 2227965-77-5 ((2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine)

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine is a chiral amine compound featuring a 2,3-dihydro-1H-indene moiety linked to a butan-2-amine backbone. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The indene group contributes to enhanced lipophilicity and potential bioactivity, while the amine functionality allows for further derivatization. This compound is particularly useful in medicinal chemistry for the development of receptor-targeting molecules due to its rigid yet flexible structure. Its well-defined chiral center and synthetic versatility make it a preferred intermediate in the synthesis of bioactive compounds, including CNS-active agents and enzyme inhibitors.
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine structure
2227965-77-5 structure
商品名:(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
CAS番号:2227965-77-5
MF:C13H19N
メガワット:189.29666352272
CID:6410297
PubChem ID:165677298

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
    • 2227965-77-5
    • EN300-1746647
    • インチ: 1S/C13H19N/c1-10(14)6-7-12-9-8-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m0/s1
    • InChIKey: VMTSUEUGZWHXEO-NUHJPDEHSA-N
    • ほほえんだ: N[C@@H](C)CCC1C2C=CC=CC=2CC1

計算された属性

  • せいみつぶんしりょう: 189.151749610g/mol
  • どういたいしつりょう: 189.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1746647-0.05g
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
2227965-77-5
0.05g
$1696.0 2023-09-20
Enamine
EN300-1746647-0.25g
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
2227965-77-5
0.25g
$1858.0 2023-09-20
Enamine
EN300-1746647-0.1g
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
2227965-77-5
0.1g
$1777.0 2023-09-20
Enamine
EN300-1746647-1.0g
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
2227965-77-5
1g
$2019.0 2023-06-03
Enamine
EN300-1746647-0.5g
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
2227965-77-5
0.5g
$1938.0 2023-09-20
Enamine
EN300-1746647-5.0g
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
2227965-77-5
5g
$5854.0 2023-06-03
Enamine
EN300-1746647-10g
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
2227965-77-5
10g
$8680.0 2023-09-20
Enamine
EN300-1746647-1g
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
2227965-77-5
1g
$2019.0 2023-09-20
Enamine
EN300-1746647-10.0g
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
2227965-77-5
10g
$8680.0 2023-06-03
Enamine
EN300-1746647-2.5g
(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine
2227965-77-5
2.5g
$3957.0 2023-09-20

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine 関連文献

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amineに関する追加情報

Professional Introduction to (2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine (CAS No. 2227965-77-5)

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine, identified by its Chemical Abstracts Service number (CAS No. 2227965-77-5), is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The stereochemistry of the amine group, specifically the (S) configuration at the second carbon atom, plays a crucial role in determining its biological activity and interactions with biological targets.

The core structure of (2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine consists of a butanamine backbone substituted with a dihydroindenyl moiety at the fourth carbon position. This indene derivative is known for its aromaticity and stability, which are essential characteristics for pharmaceutical intermediates. The presence of the dihydroindenyl group not only contributes to the molecule's complexity but also opens up possibilities for diverse chemical modifications and functionalizations.

In recent years, there has been growing interest in exploring the pharmacological potential of indene derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The specific arrangement of atoms in (2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine may contribute to its ability to interact with biological receptors and enzymes, making it a valuable candidate for further investigation.

One of the most compelling aspects of this compound is its stereochemical purity. The (S) configuration at the chiral center ensures that the molecule behaves predictably in biological systems. This is particularly important in drug development, where enantiomeric purity can significantly impact efficacy and safety. Studies have demonstrated that maintaining stereochemical integrity can lead to improved pharmacokinetic profiles and reduced side effects.

Recent research has focused on synthesizing and characterizing analogs of (2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine to identify new pharmacophores and optimize biological activity. Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of these compounds with high accuracy. These computational tools are invaluable for designing experiments and guiding synthetic efforts toward more potent and selective agents.

The dihydroindenyl group in (2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine offers a versatile platform for further chemical modifications. Researchers have explored various functionalization strategies, including halogenation, alkylation, and heterocyclic ring expansions. These modifications can alter the electronic properties of the molecule, influencing its reactivity and biological interactions. Such studies provide insights into structure-function relationships and help in designing molecules with tailored properties.

In vitro studies have begun to unravel the mechanism of action of (2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine. Initial findings suggest that it may interact with specific protein targets involved in signal transduction pathways. By modulating these pathways, the compound could potentially exhibit therapeutic effects in conditions such as neurodegeneration or chronic inflammation. Further investigations are needed to confirm these hypotheses and explore additional mechanisms.

The synthesis of complex molecules like (2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine requires sophisticated synthetic methodologies. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis are crucial for achieving high enantiomeric purity. Recent advances in synthetic chemistry have made it possible to construct intricate molecular frameworks with greater efficiency and precision. These advancements are essential for producing sufficient quantities of the compound for preclinical studies.

Preclinical evaluation is a critical step before moving into human trials. Animal models provide a platform for assessing the safety and efficacy of new compounds. The unique properties of (2S)-4-(2,3-dihydro-1H-inden-1-ybutebntanbntbtbtbtbtbtbtbtbtbtbtbtbtbataminitabutambutambutambutambutambutambutambutambutambutambutambutambutambutambutammbutammbutammbutammbutanbmbutanbmbutanbmbutanbmbutanbmbutanbmbutanbmbutanbmbutanbmbutanbutbanbutbanbutbanbutbanbutbanbutbanbutbanbutbanbutban-butane-butane-butane-butane-butane-butane-butane-butane-butane-butane-butane-butane-butane-btubtubtubtubtubtubtubtubtubtubtubtubtubtuberminerationerminationerminationerminationerminationerminationerminationerminationerminationerminationerminationerminationerminationerationrationrationrationrationrationrationrationrationrationrationrationrationrationrationationationationationationationationationationationationationationerationerationerationerationerationeration

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